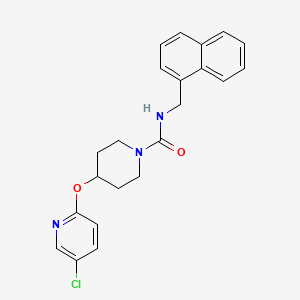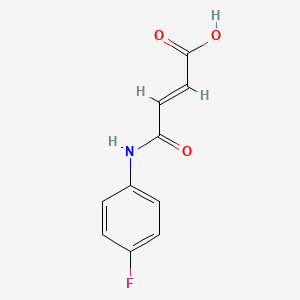
4-((5-chloropyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-chloropyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide, also known as JNJ-31020028, is a small molecule inhibitor of the dopamine D2 receptor. It has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and addiction.
Applications De Recherche Scientifique
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : A study explored the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor, highlighting its potency and selectivity as an antagonist. The study provides insights into the conformations and pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Coordination Polymer Research
- Coordination Polymers for Sensing Applications : Research on coordination polymers involving divalent metal salts and ligands, including naphthalene derivatives, demonstrated potential in sensing volatile organic compounds and metal ions. These polymers exhibit porosities and stability in aqueous environments, showing high selectivity and reusability in sensing applications (Lakshmanan et al., 2021).
Anticancer Studies
- Anticancer Evaluation of Naphthalene Derivatives : A compound structurally similar to 4-((5-chloropyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide was synthesized and evaluated for its anticancer properties. This study provides a basis for understanding how naphthalene derivatives can be used in the development of new anticancer drugs (Salahuddin et al., 2014).
Biochemical Research
- Selective Inhibition of Serotonin Uptake : A study on a similar compound, N-[(1-[(6-Fluoro-2-naphthalenyl)methyl]-4-piperidinyl]amino]carbonyl]-3-pyridine carboxamide, indicated its potent inhibition of serotonin uptake in synaptosomes and platelets, providing insights into biochemical pathways influenced by naphthalene derivatives (Billingsley et al., 1989).
Biomimetic Electron Transfer Research
- Biomimetic Electron Transfer : Research on a green chromophore, structurally related to naphthalene, revealed photophysical and redox properties similar to chlorophyll a. Such compounds can be functionalized and incorporated into biomimetic electron donor−acceptor systems, suggesting potential applications in mimicking natural electron transfer processes (Lukas et al., 2002).
Chemotherapy Research
- Identification of Potent MCH-R1 Antagonists : Research identified substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists, with compounds showing high binding affinity to the MCH receptor. This research highlights the therapeutic potential of naphthalene derivatives in obesity treatment (Kim et al., 2006).
Propriétés
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-18-8-9-21(24-15-18)28-19-10-12-26(13-11-19)22(27)25-14-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,15,19H,10-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFPVWNJVONCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-chloropyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)



![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)

![[(2S)-1-ethyl-2-pyrrolidinyl]methanol](/img/structure/B2945848.png)
![3,5-dimethyl-4-[2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole](/img/structure/B2945849.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2945850.png)
![6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2945854.png)
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)
![7-(tert-butyl)-3-(2,5-dimethylbenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2945858.png)
![2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B2945859.png)